molecular formula C18H19FN4O B2561466 N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 1428084-50-7

N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No. B2561466
M. Wt: 326.375
InChI Key: DUGNXCRTGXDHHZ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a chemical compound with a complex structure. Let’s break down its components:



  • N-(cyanomethyl) : This group contains a cyano (CN) functional group attached to a methylene (CH₂) unit.

  • N-ethyl : Indicates an ethyl (C₂H₅) group attached to the nitrogen atom.

  • 1-(4-fluorophenyl) : Refers to a phenyl ring substituted with a fluorine atom at the para position (position 4).

  • 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide : This portion represents a fused indazole ring system with a carboxamide group (CONH₂) attached.



Molecular Structure Analysis

The molecular structure of N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is crucial for understanding its properties and interactions. You can visualize its 3D structure using computational tools or molecular modeling software. The arrangement of atoms, bond angles, and steric effects play a significant role in its behavior.



Chemical Reactions Analysis

To explore its reactivity, researchers would investigate its behavior in various chemical reactions. Potential reactions might involve nucleophilic substitutions, acid-base reactions, and transformations of the cyano group. Experimental studies would provide insights into its stability and reactivity under different conditions.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : Investigate the temperature at which it transitions from solid to liquid.

    • Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).

    • Color and Odor : Describe its appearance and smell.



  • Chemical Properties :

    • Acid-Base Behavior : Determine whether it acts as an acid or base.

    • Stability : Assess its stability under different conditions (e.g., light, temperature).

    • Reactivity : Investigate its behavior in common chemical reactions.




Safety And Hazards

Safety considerations are crucial:



  • Toxicity : Evaluate its toxicity to humans, animals, and the environment.

  • Handling Precautions : Researchers should follow safety protocols during synthesis and handling.

  • Environmental Impact : Assess its potential impact on ecosystems.


Future Directions

Researchers should explore the following:



  • Biological Activity : Investigate its potential as an insecticide, drug candidate, or other applications.

  • Structure-Activity Relationship (SAR) : Correlate its structure with activity.

  • Optimization : Modify the compound to enhance desired properties.

  • Clinical Trials : If applicable, progress toward clinical trials.


Remember that this analysis is based on existing knowledge, and further research is essential to uncover additional details about this intriguing compound12.


properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-2-22(12-11-20)18(24)17-15-5-3-4-6-16(15)23(21-17)14-9-7-13(19)8-10-14/h7-10H,2-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGNXCRTGXDHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=NN(C2=C1CCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

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